![molecular formula C13H9ClN2 B062877 6-Cloro-2-fenilimidazo[1,2-a]piridina CAS No. 168837-18-1](/img/structure/B62877.png)

6-Cloro-2-fenilimidazo[1,2-a]piridina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine and related compounds involves several key reactions. 2-Chloro-3,4-dihydroimidazole reacts with pyridine and aromatic isocyanates to produce derivatives of 6-aryl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones, which offer a pathway to cyanines through further reaction with malononitrile (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987). Another synthesis approach involves the Friedländer synthesis, which has been used to prepare 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, a compound structurally similar to 6-Chloro-2-phenylimidazo[1,2-a]pyridine, highlighting the versatility of synthetic routes for this class of compounds (Lindström, 1995).

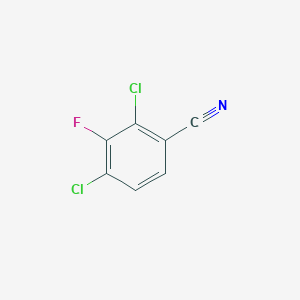

Molecular Structure Analysis

X-ray diffraction data have been pivotal in determining the crystal and molecular structure of 6-phenyl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-one, a closely related compound, offering insights into the structural characteristics of 6-Chloro-2-phenylimidazo[1,2-a]pyridine derivatives. These structures provide a foundation for understanding the electronic and spatial configuration that governs the reactivity and properties of these compounds (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987).

Chemical Reactions and Properties

Chemical reactions involving 6-Chloro-2-phenylimidazo[1,2-a]pyridine derivatives are diverse. For instance, palladium- and copper-catalyzed aminations have been employed to prepare novel 6-aminoimidazo[1,2-a]pyridine derivatives, demonstrating the compound's versatility in undergoing chemical transformations (Enguehard, Allouchi, Gueiffier, & Buchwald, 2003).

Physical Properties Analysis

The physical properties of 6-Chloro-2-phenylimidazo[1,2-a]pyridine and its derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. For example, the high crystallinity of 2-phenylimidazo[1,2-a]pyridine, a compound closely related to 6-Chloro-2-phenylimidazo[1,2-a]pyridine, has been noted, which can be purified by direct recrystallization or silica gel column chromatography, indicating the importance of physical properties in the handling and application of these compounds (Santaniello, Price, & Murray, 2017).

Aplicaciones Científicas De Investigación

Síntesis de 2-fenilimidazo[1,2-a]piridinas

El compuesto se utiliza en la síntesis de una sola olla de 2-fenilimidazo[1,2-a]piridinas a partir de acetofenona, [Bmim]Br3 y 2-aminopiridina en condiciones sin disolvente. Este proceso produce las 2-fenilimidazo[1,2-a]piridinas correspondientes con rendimientos excelentes que oscilan entre el 72% y el 89% .

Propiedades farmacológicas

Las imidazo[1,2-a]piridinas, que incluyen la 6-Cloro-2-fenilimidazo[1,2-a]piridina, han demostrado poseer una amplia gama de propiedades farmacológicas útiles. Estas incluyen antiinflamatorias, antiprotozoarias, antivirales, antiulcerosas, antibacterianas, antifúngicas, antiherpéticas y tratamiento de la hepatitis C y el VIH .

Catalizador Catecolasa

El compuesto, cuando se combina con sales de cobre (II), forma complejos que muestran excelentes actividades catalíticas para la oxidación de catecol a o-quinona. La eficiencia de oxidación de estos complejos depende de varios factores, incluida la naturaleza de los sustituyentes en los ligandos y los aniones de las sales de cobre .

Oxidación biológica

El compuesto juega un papel en la oxidación biológica de los fenoles a quinonas, un proceso con diversas aplicaciones en muchos campos. Este proceso está catalizado por enzimas en los sistemas biológicos .

Biosíntesis de melanina

El compuesto participa en la biosíntesis de melanina, un proceso crucial en todos los organismos. La melanina es responsable del color de la piel, el cabello y los ojos .

Reacciones de defensa en artrópodos

El compuesto juega un papel en las reacciones de defensa en los artrópodos. La oxidación de fenoles a quinonas, un proceso en el que participa este compuesto, es parte de estas reacciones de defensa .

Mecanismo De Acción

Target of Action

6-Chloro-2-phenylimidazo[1,2-a]pyridine is a pyridine derivative .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can occur through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

It is known that imidazo[1,2-a]pyridines can affect a variety of biological pathways due to their diverse bioactivity .

Result of Action

It is known that imidazo[1,2-a]pyridines can exhibit a wide range of bioactivities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the synthesis of imidazo[1,2-a]pyridines can be influenced by various factors, including the use of solvents and catalysts, as well as the application of microwave irradiation .

Safety and Hazards

Direcciones Futuras

While specific future directions for 6-Chloro-2-phenylimidazo[1,2-a]pyridine are not mentioned in the search results, imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This suggests potential future research directions in these areas.

Propiedades

IUPAC Name |

6-chloro-2-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYBUECMVNTZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351293 | |

| Record name | 6-chloro-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666207 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

168837-18-1 | |

| Record name | 6-chloro-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B62795.png)

![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)

![3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B62804.png)

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B62809.png)

![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)

![6-(Hydroxymethyl)-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B62830.png)